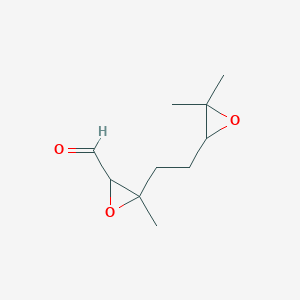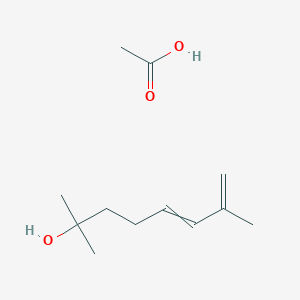
Acetic acid;2,7-dimethylocta-5,7-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,7-dimethylocta-5,7-dien-2-ol, also known as geranyl acetate, is a naturally occurring organic compound. It is an ester formed from acetic acid and geraniol. This compound is commonly found in essential oils of various plants and is known for its pleasant floral aroma. It is widely used in the fragrance and flavor industries due to its appealing scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranyl acetate can be synthesized through the acetylation of geraniol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under mild conditions, usually at room temperature, to yield geranyl acetate.
Industrial Production Methods
Industrial production of geranyl acetate often involves the extraction of geraniol from plant sources, followed by its acetylation. The process may include distillation and purification steps to obtain high-purity geranyl acetate. The use of biotechnological methods, such as microbial fermentation, is also being explored for the sustainable production of geranyl acetate.
Chemical Reactions Analysis
Types of Reactions
Geranyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, geranyl acetate can be hydrolyzed back to geraniol and acetic acid.
Oxidation: Geranyl acetate can be oxidized to form geranyl aldehyde or other oxidized derivatives.
Reduction: Reduction of geranyl acetate can yield geraniol or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines.
Major Products
Hydrolysis: Geraniol and acetic acid.
Oxidation: Geranyl aldehyde.
Reduction: Geraniol.
Substitution: Various esters or amides.
Scientific Research Applications
Geranyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds and as a reagent in organic reactions.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for its potential anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Widely used in the fragrance and flavor industries, as well as in the production of cosmetics and personal care products.
Mechanism of Action
Geranyl acetate exerts its effects through various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling pathways. Its ability to induce apoptosis in cancer cells is associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The exact molecular mechanisms are still under investigation, but it is believed to involve the modulation of oxidative stress and mitochondrial pathways.
Comparison with Similar Compounds
Geranyl acetate is similar to other esters of acetic acid and terpenoid alcohols. Some of the similar compounds include:
Neryl acetate: An isomer of geranyl acetate with a similar structure but different spatial arrangement.
Linalyl acetate: Another ester of acetic acid and a terpenoid alcohol, commonly found in lavender oil.
Citronellyl acetate: An ester with a similar floral aroma, used in fragrances and flavors.
Uniqueness
Geranyl acetate is unique due to its specific combination of acetic acid and geraniol, giving it distinct chemical and sensory properties. Its widespread occurrence in nature and its versatility in various applications make it a valuable compound in both scientific research and industrial use.
Properties
CAS No. |
53651-87-9 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;2,7-dimethylocta-5,7-dien-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-9(2)7-5-6-8-10(3,4)11;1-2(3)4/h5,7,11H,1,6,8H2,2-4H3;1H3,(H,3,4) |
InChI Key |
UYCDBSRXPJLGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CCCC(C)(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


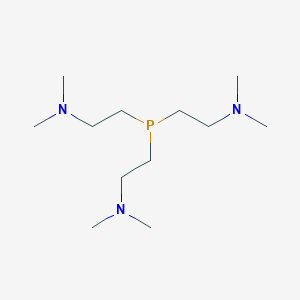
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)

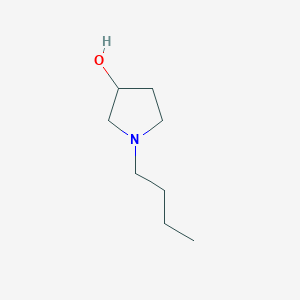

![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)
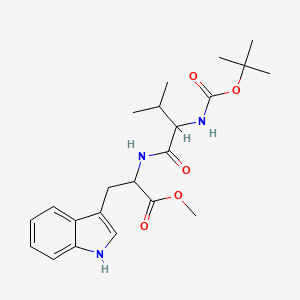


![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)

